molecular formula C21H24N2O4S B6469465 4'-methyl-8-(naphthalene-1-sulfonyl)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one CAS No. 2640814-23-7

4'-methyl-8-(naphthalene-1-sulfonyl)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one

Cat. No.: B6469465
CAS No.: 2640814-23-7
M. Wt: 400.5 g/mol
InChI Key: IGIBIHSFRGMJJV-UHFFFAOYSA-N
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Description

The compound contains a bicyclo[3.2.1]octane moiety, which is a type of bicyclic compound consisting of two fused cycloalkane rings . This structure is present in many natural products with very important biological activities .


Synthesis Analysis

The synthesis of bicyclo[3.2.1]octane compounds has been a subject of research in organic chemistry. One method involves the use of palladium-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its IUPAC name. It contains a spiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one moiety, indicating a spirocyclic compound where a morpholine ring is fused to a bicyclo[3.2.1]octane at one carbon .


Chemical Reactions Analysis

The chemical reactions of the compound would depend on the functional groups present. The presence of a morpholine ring suggests that it could undergo reactions typical of amines and ethers .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For instance, the bicyclo[3.2.1]octane moiety is likely to contribute to the compound’s hydrophobicity .

Properties

IUPAC Name

4'-methyl-8-naphthalen-1-ylsulfonylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-22-14-21(27-13-20(22)24)11-16-9-10-17(12-21)23(16)28(25,26)19-8-4-6-15-5-2-3-7-18(15)19/h2-8,16-17H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIBIHSFRGMJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CC3CCC(C2)N3S(=O)(=O)C4=CC=CC5=CC=CC=C54)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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